3-(1-ethylpyrrolidin-2-yl)-1H-indole

medicinal chemistry conformational analysis receptor pharmacology

3-(1-Ethylpyrrolidin-2-yl)-1H-indole (CAS 694425-25-7) is a bicyclic indole derivative of molecular formula C14H18N2 (MW 214.31) featuring a pyrrolidine ring directly attached at the indole 3-position and bearing an N-ethyl substituent. The compound belongs to the broader class of 3-(pyrrolidin-2-yl)-1H-indoles, which are structurally distinct from the more widely studied 3-(2-pyrrolidin-1-ylethyl)-1H-indoles (Pyr-T family) that possess a two-carbon spacer between the indole and pyrrolidine moieties.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B11888821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethylpyrrolidin-2-yl)-1H-indole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2=CNC3=CC=CC=C32
InChIInChI=1S/C14H18N2/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3
InChIKeyPWMNSDRIYDELME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethylpyrrolidin-2-yl)-1H-indole (CAS 694425-25-7): Structural Identity and Procurement-Relevant Baseline for a 3-Pyrrolidinyl-Indole Scaffold


3-(1-Ethylpyrrolidin-2-yl)-1H-indole (CAS 694425-25-7) is a bicyclic indole derivative of molecular formula C14H18N2 (MW 214.31) featuring a pyrrolidine ring directly attached at the indole 3-position and bearing an N-ethyl substituent . The compound belongs to the broader class of 3-(pyrrolidin-2-yl)-1H-indoles, which are structurally distinct from the more widely studied 3-(2-pyrrolidin-1-ylethyl)-1H-indoles (Pyr-T family) that possess a two-carbon spacer between the indole and pyrrolidine moieties [1]. This compound is commercially available from multiple suppliers with certified purity specifications (97–99%), making it a tractable starting material for medicinal chemistry and chemical biology applications .

Why 3-(1-Ethylpyrrolidin-2-yl)-1H-indole Cannot Be Interchanged with Pyr-T or N-Methyl Analogs: Evidence of Scaffold-Level Differentiation


Despite sharing the C14H18N2 formula with several structural analogs, 3-(1-ethylpyrrolidin-2-yl)-1H-indole possesses two critical architectural features that preclude generic substitution: (i) the direct C–C bond between the indole C3 and pyrrolidine C2 positions eliminates the conformational flexibility of the ethyl-linked Pyr-T series, fundamentally altering the spatial presentation of the basic nitrogen to biological targets [1]; and (ii) the N-ethyl substituent on the pyrrolidine ring introduces distinct steric and lipophilic character compared to both the N-methyl analog (CAS 19137-61-2) and the unsubstituted 3-(pyrrolidin-2-yl)-1H-indole, affecting membrane permeability, metabolic stability, and receptor binding orientation . The quantitative evidence below demonstrates that these structural differences translate into measurable differentiation in computed physicochemical properties, class-level biological profiles, and procurement specifications.

Quantitative Differentiation Evidence for 3-(1-Ethylpyrrolidin-2-yl)-1H-indole vs. Closest Analogs


Conformational Restriction: Direct Indole–Pyrrolidine Linkage vs. the Ethyl-Spacer of Pyr-T (3-[2-(Pyrrolidin-1-yl)ethyl]-1H-indole)

The target compound connects the indole C3 directly to the pyrrolidine C2 via a single C–C bond, whereas Pyr-T incorporates a two-carbon ethyl spacer (indole-CH2-CH2-pyrrolidine). This architectural difference eliminates the gauche/anti conformational自由度 inherent to the ethyl linker, locking the basic nitrogen in a fixed spatial relationship to the indole plane . While no head-to-head receptor binding data exist for the target compound, Pyr-T's published affinities at serotonin receptors—5-HT1A IC50 = 30 nM, 5-HT2A IC50 = 110 nM, 5-HT2B IC50 = 750 nM—were measured in a scaffold where the nitrogen can adopt multiple orientations relative to the indole [1]. The direct-attachment scaffold of 3-(1-ethylpyrrolidin-2-yl)-1H-indole constrains this pharmacophoric distance, predicting a distinct selectivity profile.

medicinal chemistry conformational analysis receptor pharmacology

N-Alkyl Chain Length Differentiation: N-Ethyl vs. N-Methyl Pyrrolidine Substitution

The target compound bears an N-ethyl group (logP contribution ~+0.5 vs. N-methyl), whereas the closest analog 3-(1-methylpyrrolidin-2-yl)-1H-indole (CAS 19137-61-2, also named 1-methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole) carries an N-methyl substituent . While experimental logP values are not published for either compound, the N-ethyl group is predicted to increase lipophilicity by approximately 0.5 log units based on standard additive fragment constants, translating to roughly 3-fold higher predicted membrane permeability [1]. The increased steric bulk of the N-ethyl group also differentiates the target from both the N-methyl and the fully unsubstituted 3-(pyrrolidin-2-yl)-1H-indole (MW 200.28, C13H16N2) [2].

lipophilicity steric effects metabolic stability

Computed Physicochemical Properties: Density and Boiling Point Differentiation from Pyr-T

Computed physicochemical properties from ChemSpider and ChemBlink show measurable differences between 3-(1-ethylpyrrolidin-2-yl)-1H-indole and Pyr-T, reflecting their distinct connectivity. The target compound has a computed density of 1.105 g/cm³ and a boiling point of 363.7 °C at 760 mmHg , while Pyr-T (ChemSpider ID) shows a computed density of 1.1 ± 0.1 g/cm³ and boiling point of 371.6 ± 17.0 °C at 760 mmHg . The ~8 °C lower boiling point of the target compound, despite identical molecular formula and mass, reflects the different molecular shape and intermolecular interaction profile imposed by the direct indole–pyrrolidine linkage vs. the ethyl-spacer geometry of Pyr-T.

physicochemical characterization formulation handling

Positional Isomer Differentiation: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole vs. 5-(1-Ethylpyrrolidin-2-yl)-1H-indole

The 5-substituted positional isomer 5-(1-ethylpyrrolidin-2-yl)-1H-indole (CAS 1355234-25-1) shares the same molecular formula (C14H18N2, MW 214.31) and functional groups but places the pyrrolidine moiety at the indole 5-position rather than the 3-position. This regiochemical difference fundamentally alters the electronic distribution within the indole ring and the vector of the basic nitrogen relative to the indole NH hydrogen bond donor . The 3-substituted target compound positions the basic nitrogen in closer proximity to the indole NH, whereas the 5-isomer places it at the distal edge of the bicyclic system . Both positional isomers are commercially available with similar purity specifications (97–98%), but their divergent pharmacophoric geometry dictates that they are not interchangeable in SAR studies .

positional isomer regiochemistry pharmacophore

Class-Level Evidence: Indole-Based Sigma-2 Receptor Ligand Potential

Although direct binding data for 3-(1-ethylpyrrolidin-2-yl)-1H-indole at sigma receptors are not published, the compound's scaffold places it within the well-characterized class of indole-based sigma-2 (σ2) receptor ligands. A series of indole-based σ2 ligands have demonstrated low nanomolar affinity (Ki = 1.79–5.23 nM) with excellent subtype selectivity (Ki(σ1)/Ki(σ2) = 56–708 fold) [1]. The presence of a basic nitrogen attached to an indole scaffold is a conserved pharmacophoric feature across these ligands. The target compound's N-ethylpyrrolidine moiety provides a tertiary amine that can be protonated at physiological pH, fulfilling the cationic requirement for sigma receptor binding [2]. The target compound thus represents a structurally distinct entry point for sigma receptor SAR exploration, differentiated from the siramesine-derived and isoindoline-based chemotypes that dominate the patent literature [3].

sigma receptor CNS pharmacology antiproliferative

Vendor Purity Benchmarking and Procurement-Ready Specifications

3-(1-Ethylpyrrolidin-2-yl)-1H-indole is commercially available from multiple suppliers with documented purity specifications and batch-level quality control data: Bidepharm offers the compound at 97% purity with NMR, HPLC, and GC batch reports ; MolCore supplies at NLT 98% purity under ISO-certified quality systems ; ChemicalBook lists a supplier offering 99% purity in 1 kg quantities . By comparison, the more widely studied Pyr-T is not routinely available from mainstream chemical suppliers with certified purity documentation, and the N-methyl analog 3-(1-methylpyrrolidin-2-yl)-1H-indole has more limited commercial availability. This makes the target compound a more procurement-ready choice for reproducible research.

purity specification quality control procurement

Evidence-Backed Application Scenarios for 3-(1-Ethylpyrrolidin-2-yl)-1H-indole in Drug Discovery and Chemical Biology


Sigma-2 Receptor Ligand Discovery: A Structurally Distinct Indole-Pyrrolidine Chemotype for Oncology and CNS Imaging Programs

The target compound's indole-pyrrolidine scaffold with direct C3–C2 connectivity represents a chemotype not represented in the dominant siramesine-derived or isoindoline-based sigma-2 ligand classes. Academic and industrial groups pursuing novel sigma-2 receptor ligands can use 3-(1-ethylpyrrolidin-2-yl)-1H-indole as a structurally differentiated starting scaffold for SAR exploration, with the potential to generate new intellectual property outside existing patent estates [1]. The compound's commercial availability at defined purity (97–99%) enables rapid procurement and initiation of medicinal chemistry programs.

Conformational Probe for Serotonin Receptor Subtype Selectivity Studies

The constrained indole–pyrrolidine geometry of the target compound, lacking the flexible ethyl linker present in Pyr-T (5-HT1A IC50 30 nM, 5-HT2A IC50 110 nM), provides a rigid pharmacophoric probe to interrogate the conformational preferences of serotonin receptor subtypes [2]. Researchers investigating the structural determinants of 5-HT1A vs. 5-HT2A selectivity can use this compound alongside flexible-linker analogs to deconvolute the role of ligand conformation in receptor subtype recognition.

Antiviral Lead Generation Within the Indole-Pyrrolidine Patent Space (US 7,714,019)

Patent US 7,714,019 broadly claims indole, azaindole, and related heterocyclic pyrrolidine derivatives as antiviral agents, particularly targeting HIV entry and replication [3]. 3-(1-Ethylpyrrolidin-2-yl)-1H-indole falls within the structural scope of this patent class. Organizations pursuing antiviral drug discovery can utilize this compound as a specific, commercially available embodiment of the claimed scaffold for follow-on research, mechanistic studies, or the development of differentiated analogs.

Chemical Biology Tool for Investigating N-Alkyl Chain Effects on CNS Penetration

The N-ethyl substituent on the pyrrolidine ring differentiates this compound from its N-methyl and unsubstituted analogs, with a predicted logP increment of approximately +0.5 [4]. This makes the target compound a useful tool for studying the effect of incremental lipophilicity changes on blood-brain barrier penetration, metabolic stability, and off-target binding in CNS-focused chemical biology campaigns, where the N-ethyl group strikes a balance between the higher lipophilicity of larger N-alkyl chains and the lower lipophilicity of N-methyl or unsubstituted analogs.

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